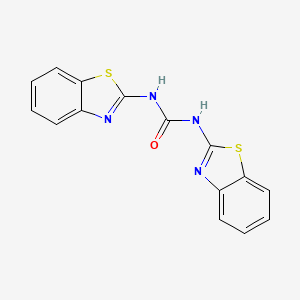

1,3-Bis(1,3-benzothiazol-2-yl)urea

Description

Structural Significance of Benzothiazole (B30560) and Urea (B33335) Moieties in Molecular Design

The benzothiazole moiety, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in medicinal chemistry. researchgate.net Its planar structure and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. The benzothiazole nucleus is found in a range of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govmdpi.com

The urea moiety (-NH-C(O)-NH-), is a versatile functional group that can act as both a hydrogen bond donor and acceptor. researchgate.net This capability allows it to form strong and directional interactions with biological macromolecules, such as proteins and enzymes. researchgate.net In drug design, the urea linkage is often used as a rigid linker to connect two pharmacophoric fragments, orienting them in a specific conformation to optimize binding affinity. The combination of the benzothiazole and urea moieties in a single molecule, as seen in 1,3-Bis(1,3-benzothiazol-2-yl)urea, creates a structure with a high degree of rigidity and a specific spatial arrangement of functional groups, which can lead to enhanced biological activity.

Historical Development and Evolution of Benzothiazolyl Urea Compound Research

Research into benzothiazole-containing compounds has a history stretching back decades, with initial interest sparked by their applications as rubber vulcanization accelerators. The foray of benzothiazolyl ureas into the realm of medicinal chemistry is more recent. A significant milestone in this area was the synthesis of various substituted benzothiazolyl ureas and their evaluation for a range of biological activities. nih.gov Early work in the 1990s on the anticancer properties of certain benzothiazole derivatives spurred further investigation into related structures, including those containing a urea linker. nih.gov Over the years, research has expanded to explore the potential of these compounds as inhibitors of various enzymes and as antimicrobial and antiviral agents. nih.govnih.gov The synthesis of hybrid molecules, where the benzothiazolyl urea scaffold is combined with other pharmacologically active groups, represents a more recent evolution in this field of research. nih.gov

Chemical Nomenclature and Isomeric Considerations for this compound

The systematic IUPAC name for the compound is This compound . This name precisely describes the connectivity of the molecule: a central urea group where each nitrogen atom is substituted with a 1,3-benzothiazol-2-yl group.

Isomerism is an important consideration for this molecule. Positional isomers can exist where the urea linkage is attached to different positions on the benzothiazole ring system. However, the "2-yl" designation specifies that the attachment is at the carbon atom between the nitrogen and sulfur atoms of the thiazole ring.

Furthermore, due to the restricted rotation around the C-N bonds of the urea moiety and the potential for different orientations of the benzothiazole rings, conformational isomers can exist. The planarity of the benzothiazole rings and the hydrogen bonding capabilities of the urea linker can lead to distinct and stable three-dimensional structures. nih.gov

A closely related compound, for which more data is publicly available, is 1,3-Bis(benzothiazol-2-ylthiomethyl)urea. Its structural details are provided in the table below for comparative purposes.

| Property | Value |

| IUPAC Name | 1,3-bis(1,3-benzothiazol-2-ylsulfanylmethyl)urea |

| Molecular Formula | C₁₇H₁₄N₄OS₄ |

| Molecular Weight | 418.6 g/mol |

| CAS Number | 95-35-2 |

Data obtained from PubChem for 1,3-Bis(benzothiazol-2-ylthiomethyl)urea.

Contextual Placement of this compound Among Related Heterocyclic Compounds

The table below provides a comparison of this compound with other classes of bis-heterocyclic ureas, highlighting the diversity of structures and applications within this compound family.

| Bis-Heterocyclic Urea Class | Heterocyclic Moiety | Potential Applications/Research Focus |

| Bis-Benzothiazolyl Ureas | Benzothiazole | Anticancer, Antimicrobial, Antiviral |

| Bis-Indolyl Ureas | Indole | Kinase inhibitors, Anticancer |

| Bis-Pyridyl Ureas | Pyridine (B92270) | Enzyme inhibitors, Metal-organic frameworks |

| Bis-Thiazolyl Ureas | Thiazole | Antimicrobial, Anticancer |

This contextual placement underscores the modular nature of drug design, where different heterocyclic building blocks can be combined with a central urea scaffold to generate a wide array of compounds with diverse biological profiles. The specific choice of the benzothiazole moiety in this compound imparts a unique set of physicochemical and biological characteristics that continue to be an area of active research.

Structure

3D Structure

Properties

Molecular Formula |

C15H10N4OS2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1,3-bis(1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C15H10N4OS2/c20-13(18-14-16-9-5-1-3-7-11(9)21-14)19-15-17-10-6-2-4-8-12(10)22-15/h1-8H,(H2,16,17,18,19,20) |

InChI Key |

JIQAYNVQCTWLRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 1,3 Benzothiazol 2 Yl Urea and Analogous Structures

Direct Synthetic Routes to 1,3-Disubstituted Ureas Featuring Benzothiazole (B30560) Units

The formation of the urea (B33335) linkage is a critical step in the synthesis of these target compounds. Several strategies have been employed to construct 1,3-disubstituted ureas containing benzothiazole moieties, ranging from classical condensation reactions to modern one-pot multicomponent approaches.

Condensation Reactions Involving 2-Aminobenzothiazole (B30445) and Isocyanates

A common and direct method for the synthesis of 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.gov In the context of benzothiazolyl ureas, 2-aminobenzothiazole serves as the key amine component. This reaction is typically carried out in a suitable solvent, such as dioxane, at room temperature. nih.gov For instance, the treatment of 2-aminobenzothiazole with various aliphatic or aryl isocyanates provides the corresponding N-(1,3-benzothiazol-2-yl)-N'-substituted ureas. nih.govmdpi.com This method has been utilized to synthesize a variety of derivatives, including those with tolyl and other substituted phenyl groups. nih.gov The reactivity of the isocyanate and the nucleophilicity of the 2-amino group on the benzothiazole ring are key factors influencing the reaction's success and yield.

Strategic Use of Carbonyldiimidazole (CDI) in Urea Formation

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a versatile and safer alternative to phosgene (B1210022) for the synthesis of ureas. nih.govyoutube.com This reagent facilitates the formation of both symmetrical and unsymmetrical ureas under mild conditions. youtube.comresearchgate.net The synthesis of benzothiazolyl ureas using CDI typically involves a two-step, one-pot procedure. First, 2-aminobenzothiazole is treated with CDI in a solvent like dimethylformamide (DMF) to form an activated carbamoyl (B1232498) intermediate. nih.gov Subsequently, the addition of a suitable amine to this intermediate yields the desired 1,3-disubstituted urea. nih.gov This method offers the advantage of avoiding the handling of often toxic and moisture-sensitive isocyanates directly. It has been successfully employed in the preparation of various N-alkyl-N'-(benzothiazol-2-yl)ureas. nih.govmdpi.com The byproducts of this reaction, carbon dioxide and imidazole (B134444), are generally easy to remove, simplifying the purification process. youtube.comyoutube.com

One-Pot Multicomponent Approaches for Complex Benzothiazolyl Urea Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. scispace.com While specific MCRs for 1,3-Bis(1,3-benzothiazol-2-yl)urea are not extensively detailed, the principles of MCRs are applicable to the synthesis of complex systems incorporating benzothiazole and urea functionalities. For example, one-pot, three-component condensation reactions have been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, which involve the reaction of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound. researchgate.net This demonstrates the potential for developing novel MCRs to access complex benzothiazolyl urea systems by carefully selecting the appropriate starting materials that can assemble to form the desired scaffold.

Precursor Synthesis and Functionalization of Benzothiazole Ring Systems

The availability of appropriately substituted 2-aminobenzothiazoles is crucial for the synthesis of the target ureas. These precursors are typically synthesized through cyclization reactions, with 2-aminothiophenol (B119425) being a key starting material.

Cyclization and Derivatization of 2-Aminothiophenol

The most common route to 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol with various electrophilic partners. nih.govmdpi.com This versatile precursor can be reacted with aldehydes, ketones, carboxylic acids, or their derivatives to form the benzothiazole ring system. bohrium.comresearchgate.netnih.gov For the synthesis of 2-aminobenzothiazoles specifically, several methods are available. A classical approach involves the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov However, this method can lead to side reactions if the para position of the aniline (B41778) is unsubstituted. nih.gov An alternative and more general method involves the cyclization of phenylthioureas. nih.gov

Furthermore, 2-aminobenzothiazole itself can be synthesized from 2-mercaptobenzothiazole (B37678) through treatment with caustic alkali at high temperatures, followed by acidification. quickcompany.in It can also be prepared from 2-chloronitrobenzene through a multi-step process involving the introduction of a sulfur source and subsequent reduction of the nitro group. quickcompany.in The functionalization of the benzothiazole ring can be achieved either by using substituted 2-aminothiophenols in the initial cyclization step or by direct modification of the pre-formed benzothiazole scaffold. nih.gov

Environmentally Benign Synthetic Protocols for Benzothiazoles

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods. airo.co.in This trend is also evident in the synthesis of benzothiazoles. nih.govbohrium.com Researchers have explored various eco-friendly approaches to minimize the use of hazardous reagents and solvents. airo.co.in

One such approach involves the use of environmentally friendly catalysts and reaction media. For example, silica (B1680970) sulfuric acid has been used as a reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles from aromatic aldehydes and o-aminothiophenol at room temperature. researchgate.net Water has also been investigated as a green solvent for these condensation reactions, often in the presence of a catalyst like cetyltrimethylammonium bromide (CTAB). researchgate.net

Solvent-free reaction conditions represent another important green strategy. tandfonline.com Microwave-assisted synthesis and ultrasonic irradiation have been employed to accelerate reaction rates and reduce energy consumption, often without the need for a solvent. airo.co.intandfonline.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under solvent-free conditions using a recyclable sulfated tungstate (B81510) catalyst and ultrasound irradiation. tandfonline.com

The use of carbon dioxide (CO2) as a C1 source for the synthesis of 2-unsubstituted benzothiazoles is a particularly innovative and green approach. rsc.org This method involves the reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of a reducing agent like ammonia (B1221849) borane (B79455) complex, avoiding the use of unstable 2-aminothiophenol. rsc.org

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound and related structures hinges on the controlled reaction at the exocyclic amino group of the 2-aminobenzothiazole (2ABT) moiety. The regioselectivity of this reaction is a critical factor, as 2-aminobenzothiazole possesses two potentially nucleophilic nitrogen atoms: the exocyclic primary amine and the endocyclic nitrogen of the thiazole (B1198619) ring.

Research indicates that the exocyclic amino group is generally the more reactive center in neutral or basic conditions, which are typically employed for urea formation. researchgate.net This preferential reactivity is attributed to the higher nucleophilicity of the primary amino group compared to the ring nitrogen in these conditions. However, in an acidic medium, the ring nitrogen becomes the more reactive site. researchgate.net Therefore, to ensure the selective formation of the N,N'-disubstituted urea, reaction conditions must be carefully controlled to favor acylation at the exocyclic amine.

The synthesis of unsymmetrical benzothiazolyl ureas is commonly achieved by reacting 2-aminobenzothiazole with an appropriate isocyanate in a suitable solvent like dioxane or benzene (B151609). nih.gov For the synthesis of the symmetrical this compound, a common strategy involves the reaction of two equivalents of 2-aminobenzothiazole with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. This method avoids the need for pre-synthesized isocyanates and is a standard procedure for creating symmetrical ureas. st-andrews.ac.uk

Yield optimization for these reactions often involves manipulating several factors, including the choice of solvent, base, and reaction temperature. For instance, the synthesis of N,N'-alkyl aryl ureas derived from 2-aminobenzothiazole has been optimized by conducting the reaction in triethylamine (B128534) as the solvent at reflux for up to 10 hours, achieving yields in the range of 50-65%. thieme-connect.com The lower basicity of 2-aminobenzothiazole compared to other amines like aniline often necessitates more forcing conditions to achieve satisfactory yields. thieme-connect.com Microwave irradiation has also been employed to improve yields and reduce reaction times in the synthesis of certain benzothiazolyl urea derivatives. nih.gov

Table 1: Factors Influencing Yield in Benzothiazolyl Urea Synthesis

| Factor | Influence on Yield | Example Conditions |

| Solvent | Can affect solubility of reactants and reaction rate. | Dioxane, Benzene, Triethylamine, DMF nih.govthieme-connect.comresearchgate.net |

| Base | Neutralizes acidic byproducts and can act as a catalyst. | Triethylamine, Pyridine (B92270) nih.govthieme-connect.com |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. | Room temperature to reflux nih.govthieme-connect.com |

| Reagent | The choice of coupling agent (e.g., isocyanate vs. CDI) impacts the reaction pathway and efficiency. | Isocyanates for unsymmetrical ureas, CDI for symmetrical ureas nih.govst-andrews.ac.uk |

| Reaction Time | Sufficient time is needed for completion, which can vary from hours to a full day. | 6 hours to 24 hours nih.gov |

Solid-Phase Organic Synthesis (SPOS) Techniques for Benzothiazolyl Urea Libraries

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the generation of libraries of benzothiazole-containing compounds, including those with a urea linkage. This high-throughput approach simplifies purification and allows for the rapid creation of a diverse range of analogs for biological screening.

A key strategy for the solid-phase synthesis of benzothiazolyl urea libraries involves the initial immobilization of a suitable building block onto a solid support, followed by sequential chemical transformations. One reported method for the solid-phase synthesis of 2-aminobenzothiazoles, which can be adapted for urea derivatives, begins with a resin-bound acyl-isothiocyanate. nih.gov This is reacted with a series of anilines to generate resin-bound N-acyl, N'-phenyl-thioureas. Cyclization of these thiourea (B124793) intermediates yields the 2-aminobenzothiazole scaffold, which remains attached to the solid support. nih.gov

To generate a library of benzothiazolyl ureas, this strategy can be modified. For example, a resin-bound 2-aminobenzothiazole could be reacted with a variety of isocyanates in solution. Alternatively, a resin-bound amine could be reacted with 2-benzothiazolyl isocyanate. The use of a traceless linker allows for the final product to be cleaved from the resin in high purity. nih.gov

The synthesis of urea libraries on a solid phase has also been demonstrated using triazene (B1217601) linkers. researchgate.net In this approach, primary amines are immobilized on a Merrifield resin via a triazene linkage. These resin-bound amines can then be reacted with isocyanates to form resin-bound ureas. Cleavage from the resin under mild acidic conditions yields the desired urea derivatives. researchgate.net This methodology could be readily adapted for the synthesis of benzothiazolyl urea libraries by using 2-aminobenzothiazole as one of the amine components.

Table 2: General Steps in Solid-Phase Synthesis of Benzothiazolyl Urea Libraries

| Step | Description | Key Reagents/Conditions |

| 1. Immobilization | Attachment of a starting material (e.g., an amine or a precursor to 2-aminobenzothiazole) to a solid support. | Merrifield resin, Rink amide linker, Triazene linker researchgate.netnih.gov |

| 2. Urea Formation | Reaction of the resin-bound species with a suitable reagent to form the urea linkage. | Isocyanates, Carbamoyl chlorides, Phosgene equivalents st-andrews.ac.ukresearchgate.net |

| 3. (Optional) Diversification | Further chemical modifications to the benzothiazole ring or the other urea substituent. | Suzuki or Sonogashira cross-coupling reactions beilstein-journals.org |

| 4. Cleavage | Release of the final urea product from the solid support. | Trifluoroacetic acid (TFA), Hydrazine researchgate.netnih.gov |

The application of SPOS techniques significantly accelerates the drug discovery process by enabling the efficient production and screening of large numbers of structurally diverse benzothiazolyl urea derivatives.

Reaction Mechanisms and Pathways in the Synthesis of Benzothiazolyl Urea Architectures

Detailed Mechanistic Elucidation of Urea (B33335) Linkage Formation

The formation of the urea linkage (-NH-C(O)-NH-) in benzothiazolyl urea derivatives, including the symmetrical 1,3-bis(1,3-benzothiazol-2-yl)urea, is primarily achieved through the reaction of 2-aminobenzothiazole (B30445) with a suitable carbonyl source. The most established pathways involve highly reactive electrophilic intermediates that are susceptible to nucleophilic attack by the amine.

One of the most traditional and direct methods involves the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. nih.govcommonorganicchemistry.com The mechanism proceeds in a stepwise fashion:

Formation of an Isocyanate Intermediate: One equivalent of 2-aminobenzothiazole acts as a nucleophile, attacking the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton (typically scavenged by a base) to yield a highly reactive benzothiazol-2-yl isocyanate intermediate. nih.gov

Nucleophilic Attack by a Second Amine: A second molecule of 2-aminobenzothiazole then attacks the electrophilic carbonyl carbon of the newly formed isocyanate intermediate. nih.gov

Proton Transfer: A final proton transfer step results in the formation of the stable, symmetrical 1,3-disubstituted urea.

An alternative, widely used approach is the direct reaction between 2-aminobenzothiazole and a pre-synthesized isocyanate. nih.gov For the synthesis of this compound, this would involve reacting benzothiazol-2-yl isocyanate with 2-aminobenzothiazole. This method offers better control, especially when synthesizing unsymmetrical ureas. The core mechanism remains the nucleophilic addition of the amine to the isocyanate.

Other modern, phosgene-free routes have also been developed, such as those using N,N'-carbonyldiimidazole (CDI) as the carbonyl source. nih.gov In this case, the amine first reacts with CDI to form a carbamoyl-imidazole intermediate, which is then attacked by the second amine to release imidazole (B134444) and form the urea.

Identification and Characterization of Reaction Intermediates

The synthesis of benzothiazolyl ureas proceeds through key reactive intermediates whose identification is crucial for understanding and optimizing the reaction pathway.

The primary intermediate in most synthetic routes is benzothiazol-2-yl isocyanate . nih.govnih.gov This species is formed in situ from the reaction of 2-aminobenzothiazole with phosgene or generated beforehand via methods like the Curtius or Hofmann rearrangement of a corresponding acyl azide (B81097) or amide. organic-chemistry.org Isocyanates are readily identifiable by their characteristic and intense infrared (IR) absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250–2280 cm⁻¹.

Another potential intermediate, particularly in the phosgene-based route, is benzothiazol-2-yl carbamoyl (B1232498) chloride . This compound is formed from the initial addition of the amine to phosgene. While generally less stable and readily converted to the isocyanate, its presence can be confirmed using spectroscopic methods.

The characterization of these transient species relies heavily on spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: As mentioned, this is the most direct method for detecting the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to identify the carbonyl carbon of the isocyanate, which resonates at a characteristic chemical shift.

Mass Spectrometry (MS): Can be used to detect the molecular ion peak corresponding to the mass of the intermediate.

| Intermediate | Formation Pathway | Key Spectroscopic Features |

| Benzothiazol-2-yl isocyanate | Reaction of 2-aminobenzothiazole with phosgene; Curtius/Hofmann rearrangement. nih.govorganic-chemistry.org | FT-IR: Strong absorption at ~2250-2280 cm⁻¹ (-N=C=O stretch). |

| Benzothiazol-2-yl carbamoyl chloride | Initial reaction product of 2-aminobenzothiazole and phosgene. | FT-IR: Carbonyl (C=O) stretch distinct from the final urea product. |

Catalysis and Kinetic Studies in Benzothiazolyl Urea Synthetic Transformations

While many syntheses of benzothiazolyl ureas can proceed without a catalyst due to the high reactivity of the precursors (like isocyanates), catalysts are often employed to enhance reaction rates, improve yields, and enable milder reaction conditions.

In reactions involving phosgene or acyl chlorides, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is commonly added. Its primary role is not catalytic in the traditional sense but to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

More advanced catalytic systems are being explored for urea synthesis. For instance, copper-catalyzed methods have been developed for the synthesis of unsymmetrical ureas from isocyanides and hydroxylamines. nih.govnih.gov Although not directly applied to this compound, these studies demonstrate the potential for transition metal catalysis in forming urea linkages. Similarly, copper(II) complexes have been shown to catalyze the formation of urea from ammonium (B1175870) carbamate (B1207046), indicating the role metals can play in activating precursors. researchgate.net

Kinetic studies reveal that the rate of urea formation is typically dependent on the concentrations of the amine and the electrophilic carbonyl species (e.g., isocyanate). The reaction generally follows second-order kinetics. The rate is influenced by:

Nucleophilicity of the Amine: The electron-donating or -withdrawing nature of substituents on the benzothiazole (B30560) ring can affect the nucleophilicity of the amino group.

Electrophilicity of the Isocyanate: The electrophilicity of the carbonyl carbon in the isocyanate intermediate is a key factor.

Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition states.

Kinetic models, similar to those used in enzymatic urea hydrolysis or industrial synthesis, can be adapted to describe the reaction progress, accounting for reactant concentrations and temperature. fkit.hrureaknowhow.com

Thermodynamic and Kinetic Control in Structural Outcomes

The principles of thermodynamic and kinetic control are pivotal in directing the synthesis of benzothiazolyl ureas to achieve the desired structural outcome and minimize byproducts. mdpi.com

Kinetic control is favored by using highly reactive reagents under conditions that promote the fastest reaction pathway, often at lower temperatures. mdpi.com In the synthesis of this compound from 2-aminobenzothiazole and phosgene, the rapid, irreversible formation of the benzothiazol-2-yl isocyanate intermediate is a kinetically driven process. Subsequent reaction with another amine molecule is also fast. This approach is effective for producing the thermodynamically stable symmetrical urea. When synthesizing unsymmetrical ureas, careful control of stoichiometry and the order of reagent addition is critical to prevent the formation of undesired symmetrical products. commonorganicchemistry.comnih.gov

Thermodynamic control involves allowing the reaction to reach equilibrium, typically at higher temperatures or for longer reaction times, to favor the most stable product. mdpi.com The this compound is a highly stable, conjugated system, and its formation is generally the thermodynamically favored outcome when a 2:1 molar ratio of 2-aminobenzothiazole to a carbonyl source like phosgene is used. Under these conditions, any less stable side products that might form can potentially revert to intermediates and eventually converge to the most stable final product. The choice of solvent can also influence the thermodynamic outcome by differentially solvating reactants, intermediates, and products. mdpi.com

For the specific synthesis of this compound, the reaction is typically designed to be under conditions that favor the single, symmetrical product, which is both the kinetic and thermodynamic product in a stoichiometrically controlled reaction.

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 1,3 Benzothiazol 2 Yl Urea

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

Three-Dimensional Molecular Architecture and Conformational Preferences

Based on the X-ray crystallographic data of analogous structures like 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea and various N-(benzothiazol-2-yl)-N'-(aryl)ureas, the 1,3-Bis(1,3-benzothiazol-2-yl)urea molecule is expected to adopt a largely planar conformation, particularly around the central urea (B33335) bridge. nih.govnih.gov The benzothiazole (B30560) rings themselves are inherently planar.

Computational studies using Density Functional Theory (DFT) on related benzothiazole-urea compounds support the likelihood of a planar or near-planar arrangement of the core structure, as this configuration facilitates electronic delocalization across the molecule. nih.govresearchgate.net

Analysis of Hydrogen Bonding Motifs (N-H···O, C-H···S)

Hydrogen bonding is a critical determinant of the supramolecular assembly in the solid state. For this compound, both intramolecular and intermolecular hydrogen bonds are anticipated.

Intramolecular Hydrogen Bonding: The presence of N-H donors in the urea bridge and the nitrogen atom within the benzothiazole ring could potentially lead to intramolecular hydrogen bonds. However, based on analogues, the formation of an intramolecular N-H···N bond is less likely due to the resulting strained ring geometry.

Intermolecular Hydrogen Bonding: The primary intermolecular interactions are expected to be N-H···O hydrogen bonds between the urea moieties of adjacent molecules. This interaction is a very common and robust motif in urea-containing compounds, often leading to the formation of one-dimensional tapes or chains. nih.gov Additionally, weaker C-H···S interactions, involving the hydrogen atoms of the benzene (B151609) ring and the sulfur atom of the benzothiazole group of a neighboring molecule, are also plausible and have been observed in related crystal structures. nih.gov These collective interactions contribute to the formation of a stable three-dimensional network in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

While specific NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of 2-aminobenzothiazole (B30445), urea, and their derivatives. diva-portal.orgsemanticscholar.org

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Assignments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole rings and the N-H protons of the urea bridge. The aromatic protons would likely appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The chemical shift of the N-H protons of the urea moiety is highly dependent on the solvent and concentration and is expected to appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 8.0-11.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the urea group is expected to have a characteristic resonance in the downfield region, typically around δ 150-160 ppm. The carbons of the benzothiazole rings would appear in the aromatic region (δ 110-155 ppm), with the carbon atom attached to the urea nitrogen being significantly influenced by the electronic environment.

Predicted NMR Data for this compound (Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Urea N-H | 8.0 - 11.0 (broad singlet) | - |

| Benzothiazole Aromatic C-H | 7.0 - 8.0 (multiplet) | - |

| Urea C=O | - | 150 - 160 |

| Benzothiazole Aromatic Carbons | - | 110 - 155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational spectra (IR and Raman) of this compound would exhibit characteristic bands corresponding to the functional groups present in the molecule. Although the specific spectra for the title compound are not available, the expected vibrational modes can be inferred from data on related structures. nih.gov

The IR spectrum is expected to show strong absorption bands for the N-H stretching of the urea group in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea carbonyl group would appear as a strong, sharp band around 1650-1700 cm⁻¹. The C=N stretching of the benzothiazole ring is expected around 1600-1640 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-S stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass and elemental composition of a compound. For this compound (C₁₅H₁₀N₄OS₂), the calculated exact mass is approximately 326.0350 g/mol .

The fragmentation pathways in mass spectrometry would likely involve the cleavage of the bonds connecting the benzothiazole rings to the urea moiety. This would result in the formation of a prominent fragment ion corresponding to the benzothiazol-2-yl cation or related species. Further fragmentation of the benzothiazole ring itself would also be expected.

No Published Spectroscopic Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computational spectroscopic data for the compound this compound could be located. Therefore, an article focusing on the synergistic application of such data for this particular molecule cannot be generated at this time.

However, the specific symmetrically substituted "this compound" does not appear to have been the subject of such detailed investigation. While the synthesis of various benzothiazole urea derivatives is well-documented, with research exploring their potential in medicinal chemistry and material science, the specific compound of interest remains uncharacterized in publicly accessible literature.

Consequently, the foundational experimental and computational data required to construct an article on the synergistic application of spectroscopic techniques for this compound is not available. This includes the absence of published FT-IR, FT-Raman, and NMR spectra, as well as any crystallographic or theoretical computational data for this specific molecule.

Computational Chemistry and Quantum Mechanical Investigations of 1,3 Bis 1,3 Benzothiazol 2 Yl Urea

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It has been widely applied to benzothiazole (B30560) derivatives to understand their fundamental properties.

Geometry Optimization and Energetic Profiles

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzothiazole derivatives, these calculations help in identifying the most stable conformers and understanding their energetic profiles. For instance, studies on related benzothiazole derivatives have shown that different conformers can exist with varying stability, which is crucial for their biological activity. nbu.edu.sa The process involves finding the minimum energy structure on the potential energy surface. mdpi.com

For example, in a study of 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, a related heterocyclic compound, the optimized bond lengths and angles were determined using the B3LYP/6-31G method. mdpi.com The bond distance of the C=O group in the benzo[d]imidazol-2(3H)-one moiety was calculated to be 1.252 Å and 1.221 Å for the acid and ester forms, respectively, which showed good agreement with experimental X-ray data. mdpi.com Such computational analyses provide a detailed picture of the molecular geometry, which is essential for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.netresearchgate.net

For various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The distribution of these orbitals provides insight into the electron-donating and electron-accepting capabilities of the molecule. researchgate.net In many benzothiazole compounds, the HOMO is often localized on the benzothiazole ring system, while the LUMO is distributed over the entire molecule or specific substituents. researchgate.net This distribution is critical for predicting how the molecule will interact with other chemical species.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted 1,3-Benzothiazole | - | - | 3.95 - 4.70 |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive and negative electrostatic potential. For benzothiazole derivatives, the nitrogen and oxygen atoms of the urea (B33335) and benzothiazole moieties are typically regions of negative potential, indicating they are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups often exhibit positive potential, making them sites for nucleophilic attack. This detailed charge distribution information is vital for designing molecules with specific interaction capabilities.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations are particularly useful for exploring the conformational landscape of flexible molecules like 1,3-Bis(1,3-benzothiazol-2-yl)urea and its interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

By simulating the motion of atoms, MD can reveal the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. researchgate.net This is crucial for understanding how the molecule might bind to a target protein, for example. MD simulations have been used to study the stability of protein-ligand complexes involving benzothiazole derivatives, providing insights into the binding modes and interaction energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thnih.gov QSAR models are powerful tools in drug design, as they can predict the activity of new, unsynthesized compounds. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Computational modeling, particularly molecular docking, serves as a powerful tool to predict the binding orientation and affinity of a ligand to a target protein at the atomic level. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the reviewed literature, analysis of structurally analogous compounds provides significant insights into its potential protein-ligand interactions. These related molecules, which feature either the benzothiazole-urea scaffold or a similar bis-heterocyclic urea structure, have been investigated for their interactions with various protein targets, revealing key binding modes that are likely relevant to the title compound.

The urea functionality is a critical element in molecular recognition, primarily due to its capacity to form stable hydrogen bonds with protein residues. nih.gov As both a hydrogen bond donor (through its N-H groups) and an acceptor (through its carbonyl oxygen), the urea moiety can establish multiple, stabilizing interactions within a protein's binding pocket. nih.gov Furthermore, the planar nature of the urea group, resulting from resonance delocalization, and its potential for non-covalent interactions like π-stacking with aromatic amino acid side chains, contribute significantly to the binding affinity and specificity of urea-containing ligands. nih.gov

Studies on derivatives highlight the importance of the benzothiazole ring in these interactions. The aromatic system of the benzothiazole moiety can engage in favorable π-π stacking and NH-π interactions with the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine in the protein's active site. nih.gov

Insights from Structurally Related Compounds

Molecular docking studies on various benzothiazole derivatives and bis-heterocyclic ureas have identified them as inhibitors for a range of protein targets, suggesting potential therapeutic applications.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition:

Docking simulations performed on 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU) and 1,3-di(benzo[d]oxazol-6-yl)urea (6-BDPU), which are close structural analogs of this compound (differing by the heteroatom in the five-membered ring), have predicted effective binding to the enzyme cytokinin oxidase/dehydrogenase from Zea mays (ZmCKX1). researchgate.net This enzyme is crucial in the metabolism of cytokinins, a class of plant hormones. The simulations revealed that these molecules could fit into the active site, with the benzoxazole (B165842) rings forming π-π stacking interactions with the flavin adenine (B156593) dinucleotide (FAD) isoalloxazine ring, a key component of the enzyme's catalytic machinery. researchgate.net Hydrogen bonds were also observed, further stabilizing the ligand-protein complex. researchgate.net

Table 1: Molecular Docking Results for BDPU Analogs against CKX Enzymes

This table summarizes the binding energies of 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU) and 1,3-di(benzo[d]oxazol-6-yl)urea (6-BDPU) with different cytokinin oxidase/dehydrogenase (CKX) enzymes. Lower binding energy (Ei) indicates a more favorable interaction.

| Compound | Target Protein | Binding Energy (Ei, kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 5-BDPU | ZmCKX1 | -8.44 | π-π stacking with FAD isoalloxazine ring, Hydrogen bonding with Asp162 |

| 6-BDPU | ZmCKX1 | -8.57 | |

| 5-BDPU | AtCKX7 | -8.73 | π-π stacking with FAD isoalloxazine ring, Hydrogen bonding |

| 6-BDPU | AtCKX7 | -9.00 |

Multi-target Activity in Alzheimer's Disease Models:

In the context of neurodegenerative disorders, benzothiazole-isothiourea derivatives have been investigated as potential multi-target agents for Alzheimer's disease. mdpi.comnih.gov Docking studies showed that these compounds could interact with key proteins implicated in the disease's progression, namely acetylcholinesterase (AChE) and amyloid-beta (Aβ1-42). mdpi.comnih.govresearchgate.net The binding energies (ΔG) for the most promising compounds were found to be more favorable than those of reference compounds like galantamine and curcumin. mdpi.comnih.gov The presence of two aromatic rings in the benzothiazole groups was suggested to be important for these interactions. mdpi.com

Table 2: Molecular Docking Results for Benzothiazole-Isothiourea Derivatives

This table displays the binding free energies (ΔG) of selected benzothiazole-isothiourea derivatives against protein targets relevant to Alzheimer's disease. More negative ΔG values suggest stronger binding affinity.

| Compound | Target Protein | Binding Free Energy (ΔG, kcal/mol) | Reference Compound | Reference ΔG (kcal/mol) |

|---|---|---|---|---|

| 3f | Acetylcholinesterase (AChE) | -7.3 | Galantamine | -6.9 |

| 3r | -7.2 | |||

| 3t | -7.5 | |||

| 3f | Amyloid-beta (Aβ1-42) | -7.6 | Curcumin | -7.4 |

| 3r | -7.8 | |||

| 3t | -7.9 |

Other Potential Targets:

Research into other benzothiazole-containing molecules has revealed a broad range of potential protein targets. For instance, various derivatives have been studied as potential inhibitors of trehalase in malaria vectors, highlighting their potential as insecticides. nih.govfrontiersin.org Additionally, hybrid molecules incorporating benzothiazole and urea moieties have been explored as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant to diabetes management. nih.gov In cancer research, kinases such as ASK1 are also potential targets for urea-based inhibitors. mdpi.com

These studies collectively suggest that the this compound scaffold is well-suited for interaction with a variety of protein active sites. The combination of the hydrogen-bonding urea bridge and the aromatic, electron-rich benzothiazole rings provides a framework for establishing multiple points of contact, including hydrogen bonds and π-stacking interactions, which are crucial for high-affinity binding.

Coordination Chemistry of 1,3 Bis 1,3 Benzothiazol 2 Yl Urea As a Versatile Ligand

Design Principles for Benzothiazolyl Urea-Based Ligands

The design of benzothiazolyl urea-based ligands is predicated on the strategic incorporation of the urea (B33335) functionality and benzothiazole (B30560) moieties. This combination imparts specific electronic and structural properties that are crucial for their coordination behavior and the subsequent functionality of the resulting metal complexes.

The urea moiety is a key component, capable of forming stable hydrogen bonds with protein and receptor targets, which is a desirable trait in drug design. nih.gov Furthermore, the urea functionality can engage in π-stacking interactions with aromatic rings within protein structures. nih.gov The ability of the urea group to form intramolecular hydrogen bonds allows for the creation of transient or pseudocyclic structures, which can enhance properties like permeability and solubility. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Transition Metal Ions)

The synthesis of metal complexes with 1,3-bis(1,3-benzothiazol-2-yl)urea and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

For example, Co(III) and Ru(III) complexes of a benzothiazole-derived imine base have been synthesized by reacting the ligand with metal chlorides in methanol (B129727) under reflux. biointerfaceresearch.com The resulting solid complexes were characterized by spectroscopic methods, thermogravimetric analysis (TGA), powder X-ray diffraction (XRD), and elemental analysis to confirm their composition and structure. biointerfaceresearch.com Similarly, complexes of urea with transition metals like Mn(II), Fe(III), Co(II), and Cu(II) have been synthesized and characterized using elemental analysis, magnetic susceptibility, conductivity measurements, infrared spectroscopy, and thermal analysis.

The characterization data provides crucial insights into the coordination environment of the metal ion. For instance, in some copper(II) complexes, the ligand was found to bind in a tetradentate fashion. researchgate.net The physical and spectral data, including molar conductivity, help in elucidating the electrolytic nature and geometry of the complexes.

Ligand Binding Modes and Coordination Geometries

The versatile structure of this compound and its derivatives allows for various binding modes and coordination geometries in their metal complexes. The specific mode of coordination is often dependent on the nature of the metal ion and the reaction conditions.

In many urea-metal complexes, the coordination can occur through either the nitrogen or the oxygen atom of the urea moiety. The vibrational spectrum of the complex, particularly the shifts in the N-H and C=O stretching frequencies in infrared spectroscopy, can distinguish between these binding modes. For instance, a shift to lower frequencies for N-H stretching and a shift to a higher frequency for C=O stretching suggests a nitrogen-to-metal bond.

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes containing benzothiazolyl urea-based ligands are of significant interest, particularly for their potential applications in areas like catalysis and materials science. Techniques such as cyclic voltammetry and square-wave voltammetry are employed to study the redox behavior of these complexes.

Applications of Metal Complexes (e.g., in catalysis)

Metal complexes derived from this compound and related ligands have shown promise in a variety of applications, most notably in the field of catalysis.

An air-stable copper complex with a tetradentate benzothiazole-containing ligand has been successfully utilized as a homogeneous precatalyst for the synthesis of propargylamine (B41283) derivatives through A³ coupling reactions. researchgate.net This catalytic activity is attributed to the efficient stereo-electronic effect exerted by the multidentate ligand on the catalytically active low-valent Cu(I) center. researchgate.net

Beyond catalysis, these complexes are explored for their biological activities. For instance, transition metal complexes with 1,2,3-triazole ligands, which share some structural similarities with benzothiazole-containing compounds, have demonstrated significant antimicrobial activity. nih.gov The coordination of the metal ion with the ligand can enhance the biological efficacy compared to the free ligand. nih.gov Similarly, Co(III) and Ru(III) complexes of a benzothiazole-derived ligand have been investigated for their cytotoxic effects against various human cancer cell lines. biointerfaceresearch.com

The diverse applications highlight the importance of the ligand design in tuning the properties of the metal complexes for specific functions, ranging from facilitating chemical transformations to acting as potential therapeutic agents.

Supramolecular Chemistry and Crystal Engineering with 1,3 Bis 1,3 Benzothiazol 2 Yl Urea

Directing Role of Hydrogen Bonding in Self-Assembly

Hydrogen bonding is the principal driving force in the self-assembly of 1,3-Bis(1,3-benzothiazol-2-yl)urea, dictating the formation of predictable and stable supramolecular structures. The urea (B33335) functionality, with its two N-H donor groups and one C=O acceptor group, is a powerful and well-established motif for creating robust hydrogen-bonded assemblies. mdpi.com The presence of nitrogen atoms within the benzothiazole (B30560) rings introduces additional acceptor sites, further enriching the landscape of possible interactions.

Primary and Secondary Hydrogen Bonding Interactions

The self-assembly of molecules containing urea groups is governed by a hierarchy of hydrogen bonding interactions.

Primary Hydrogen Bonding: The most dominant interactions involve the urea moiety itself. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com This donor-acceptor pattern leads to the formation of strong, directional N-H···O=C hydrogen bonds. In many urea derivatives, this results in a characteristic one-dimensional tape or ribbon structure, where molecules are linked head-to-tail. rsc.org In this compound, this primary interaction is expected to form a robust backbone for the supramolecular structure.

Secondary Hydrogen Bonding: Beyond the primary urea-urea interactions, weaker hydrogen bonds play a crucial role in organizing these tapes into a three-dimensional crystal lattice. These secondary interactions can include:

N-H···N(thiazole) bonds: The N-H groups of the urea can form hydrogen bonds with the nitrogen atoms of the benzothiazole rings of adjacent molecules. This type of interaction is frequently observed in related benzothiazole structures, connecting the primary tapes. researchgate.netmdpi.com

The interplay between these primary and secondary forces is critical. The primary N-H···O bonds establish a strong, directional motif, while the weaker secondary bonds provide the necessary links to control the orientation and packing of these motifs in three dimensions. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Benzothiazolyl Ureas |

| Primary Hydrogen Bond | Urea N-H | Urea C=O | Forms robust 1D tapes or chains (supramolecular synthons) |

| Secondary Hydrogen Bond | Urea N-H | Thiazole (B1198619) N | Cross-links primary chains into 2D layers or 3D networks researchgate.netmdpi.com |

| Secondary Hydrogen Bond | Aromatic C-H | Urea C=O | Reinforces crystal packing researchgate.netnih.gov |

| Secondary Hydrogen Bond | Aromatic C-H | Thiazole S | Contributes to the stability of the overall 3D structure nih.gov |

Graph Set Notations for Hydrogen Bond Patterns

Graph-set analysis is a systematic method used to describe and categorize the motifs formed by hydrogen bonds in a crystal structure. nih.gov This notation provides a clear and concise way to identify and compare packing patterns across different compounds. scispace.comresearchgate.net

In urea and thiourea (B124793) derivatives, several common graph-set motifs are observed:

R²₂(8) Motif: This describes a ring formed by two molecules connected by two hydrogen bonds. In the context of ureas, this is the classic centrosymmetric dimer, where two N-H···O bonds link the molecules. This motif is a fundamental building block in the crystal structures of many urea-containing compounds. researchgate.netresearchgate.net

C(4) Motif: This denotes a simple chain where molecules are connected by a single type of hydrogen bond. The urea tape formed by N-H···O interactions can often be described using this notation.

S(6) Motif: This describes an intramolecular hydrogen bond forming a six-membered ring. In related benzoylthiourea (B1224501) structures, an N-H···O interaction between a urea proton and the carbonyl oxygen of an adjacent benzoyl group is common, stabilizing the molecular conformation. nih.govresearchgate.net While this compound lacks this specific group, intramolecular hydrogen bonding to the thiazole nitrogen is a possibility depending on the conformation.

| Graph Set Notation | Description | Common Occurrence in Urea/Benzothiazole Systems |

| R²₂(8) | A ring containing two donor and two acceptor atoms, involving eight atoms in total. | Classic urea-urea or urea-thiazole dimeric hydrogen bond motif. researchgate.netresearchgate.net |

| C(n) | A chain motif, where 'n' is the number of atoms in the repeating unit. | Describes the propagation of 1D tapes, such as the C(4) urea tape. |

| S(n) | An intramolecular hydrogen bond motif, where 'n' is the number of atoms in the ring. | Stabilizes molecular conformation, e.g., N-H···O or N-H···N intramolecular bonds. nih.govresearchgate.net |

| D | A discrete or finite hydrogen-bonded pattern. | Describes isolated clusters of molecules. researchgate.net |

Influence of Pi-Stacking and Van der Waals Forces on Crystal Packing

The planar, electron-rich benzothiazole rings are highly susceptible to π-π stacking interactions. researchgate.net These interactions occur when the aromatic rings of adjacent molecules align, typically in a parallel-displaced or face-to-face arrangement. nih.govresearchgate.net The inter-planar distances for such interactions are typically in the range of 3.3 to 3.8 Å. In similar heterocyclic systems, these stacking interactions often organize the hydrogen-bonded layers or chains into a complete three-dimensional structure. nih.govnih.gov For example, π-π stacking can occur between the benzothiazole rings of molecules in adjacent hydrogen-bonded tapes, leading to a layered structure with alternating hydrophilic (urea) and hydrophobic (aromatic) domains. nih.gov

Van der Waals forces, although non-directional and weaker per interaction, are collectively significant due to the large surface area of the molecule. These forces include all non-covalent interactions not classified as hydrogen bonds or ionic bonds, such as dipole-dipole and dispersion forces. Hirshfeld surface analysis of related benzothiazole derivatives shows that H···H, C···H, and S···H contacts, which are manifestations of van der Waals forces, can account for a substantial percentage of the intermolecular interactions, highlighting their importance in achieving dense crystal packing. nih.gov

Polymorphism and Pseudopolymorphism of Benzothiazolyl Urea Derivatives

Polymorphism is the ability of a compound to exist in more than one crystal structure. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). These phenomena are common in rigid molecules like benzothiazolyl ureas that participate in directional interactions. researchgate.net

The formation of different polymorphs can arise from variations in the hydrogen-bonding patterns. For instance, a slight change in crystallization conditions (e.g., solvent, temperature) could favor a dimeric R²₂(8) motif over a catemeric C(4) chain, leading to entirely different crystal packing. rsc.org In urea-based cocrystals, different arrangements of the same "urea tape" synthon have been shown to result in distinct polymorphic forms. rsc.orgresearchgate.net

Given the conformational flexibility (rotation around the N-C bonds of the urea bridge) and the variety of available hydrogen bond donors and acceptors in this compound, the existence of multiple polymorphic forms is highly probable. Each polymorph would exhibit distinct physical properties, such as solubility, melting point, and stability. The study of polymorphism is critical in materials science and pharmaceuticals, as the properties of the solid form can have significant implications for a material's performance. While specific polymorphs of this compound are not detailed in the literature, the principles governing polymorphism in related urea and benzothiazole compounds strongly suggest its potential. researchgate.net

Rational Design of Solid-State Architectures via Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For this compound, these principles can be applied to rationally design novel solid-state architectures with desired properties.

The key to this rational design lies in controlling the competition and cooperation between the various intermolecular forces:

Supramolecular Synthons: The primary N-H···O hydrogen bonds that form the urea tape or R²₂(8) dimer are considered robust and reliable supramolecular synthons. rsc.org These can be used as the primary building blocks for constructing more complex architectures.

Hierarchical Assembly: By introducing substituents onto the benzothiazole rings, one can systematically modify the secondary interactions without disrupting the primary urea synthon. For example, adding a halogen atom could introduce halogen bonding as a new directional force, while adding a nitro group could alter the π-stacking behavior and introduce new hydrogen bond acceptor sites. researchgate.net

Solvent-Induced Polymorphism: The choice of solvent during crystallization can be used to select for a specific polymorph. Solvents that can hydrogen bond with the urea or benzothiazole moieties may disrupt the self-assembly patterns, leading to different crystal forms, including pseudopolymorphs. rsc.orgresearchgate.net

By understanding the directing roles of hydrogen bonding, π-stacking, and van der Waals forces, and by applying graph-set analysis to identify and predict packing motifs, it is possible to move towards a rational, predictable synthesis of solid-state materials based on the this compound scaffold.

Chemosensory Applications and Molecular Recognition Mechanisms of Benzothiazolyl Urea Systems

Principles of Chemosensor Design Utilizing Benzothiazole-Urea Scaffolds

The design of chemosensors based on benzothiazole-urea scaffolds is rooted in the principles of supramolecular chemistry, where specific non-covalent interactions drive the recognition event. The core principle involves coupling a recognition unit (the benzothiazole-urea moiety) with a signaling unit (a chromophore or fluorophore).

Key design principles include:

Hydrogen-Bonding Donor Sites: The urea (B33335) group (-NH-CO-NH-) provides two polarized N-H fragments. These sites are crucial for forming strong and directional hydrogen bonds with anionic guest species. rsc.org The efficiency of the urea as a receptor subunit is dependent on these two proximate N-H fragments. rsc.org

Acidic N-H Protons: The presence of electron-withdrawing benzothiazole (B30560) rings attached to the urea nitrogen atoms increases the acidity of the N-H protons. This enhanced acidity facilitates stronger hydrogen-bonding interactions and can even lead to deprotonation in the presence of highly basic anions. mdpi.com

Rigid and Pre-organized Structure: The scaffold can be designed to have a pre-organized conformation that creates a specific binding pocket or cleft for the target analyte. This pre-organization minimizes the entropic penalty upon binding, leading to higher affinity and selectivity.

Integration of Signaling Units: The benzothiazole nucleus itself can act as a signaling unit, or additional chromogenic/fluorogenic groups can be incorporated into the structure. The binding event modulates the electronic properties of these signaling units, resulting in a detectable optical response. mdpi.com Novel benzothiazole aryl ureas have been designed and synthesized for various applications, demonstrating the versatility of this scaffold. nih.gov

Mechanisms of Analyte Binding and Transduction (e.g., Anion/Cation Recognition)

Benzothiazolyl urea systems are particularly effective in anion recognition due to the strong hydrogen-bonding capabilities of the urea moiety. rsc.orgmdpi.com The binding mechanism primarily involves the formation of a host-guest complex through multiple hydrogen bonds.

Anion Recognition: The N-H protons of the urea group act as hydrogen-bond donors, interacting with the lone pairs of electrons on anionic species like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.comnih.gov The binding interaction is often a chelation process where the two N-H groups of the urea bind to the anion. rsc.org In some cases, particularly with strongly basic anions like fluoride, the interaction can proceed via deprotonation of the N-H protons, leading to a significant change in the electronic structure of the sensor molecule. nih.gov The interaction between the receptor and the anion can be investigated in solution through various methodologies to understand the structural interplay. rsc.org

The transduction of the binding event into a measurable signal occurs because the interaction with the analyte alters the electronic distribution within the molecule. This change affects the energy levels of the molecular orbitals involved in electronic transitions, leading to observable changes in the absorption or emission spectra.

Optical Signaling Mechanisms (Chromogenic and Fluorogenic Responses)

The interaction of benzothiazolyl urea chemosensors with analytes gives rise to distinct optical signals, which can be either colorimetric (chromogenic) or fluorescent (fluorogenic). These responses form the basis of their detection capabilities.

Chromogenic (Colorimetric) Responses: A chromogenic response is a change in the color of the sensor solution that is visible to the naked eye. nih.gov This change is caused by a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. mdpi.com Upon binding an analyte, the internal charge transfer (ICT) character of the molecule can be altered. For example, the binding of an anion to the urea N-H groups increases the electron density on the sensor, which can cause a red shift (bathochromic shift) in the absorption spectrum, resulting in a color change. mdpi.com Receptors with nitrophenyl groups attached to a urea moiety are known to be effective chromophores for anion sensing, displaying visible color changes. mdpi.com

Fluorogenic Responses: Fluorogenic responses involve changes in the fluorescence properties of the chemosensor upon analyte binding. These can manifest in several ways:

Fluorescence Turn-On: The sensor is initially non-fluorescent or weakly fluorescent. Binding to the analyte restricts intramolecular rotation or blocks photoinduced electron transfer (PET) quenching pathways, leading to a significant enhancement in fluorescence intensity. nih.govrsc.org

Fluorescence Turn-Off: The sensor is initially fluorescent, and binding to the analyte introduces a quenching mechanism (e.g., via interaction with a heavy atom or a paramagnetic metal ion), which decreases the fluorescence intensity. nih.gov

Ratiometric Sensing: The sensor exhibits two distinct emission bands. Upon analyte binding, the intensity of one band decreases while the other increases, resulting in a change in the ratio of the two emission intensities. This approach is highly reliable as it is independent of the sensor concentration and instrumental factors. nih.gov

Benzothiazole-based sensors have demonstrated both turn-on and ratiometric fluorescence responses for specific ions like Zn²⁺. nih.gov

Selectivity and Sensitivity Enhancements in Sensing Platforms

Achieving high selectivity and sensitivity is paramount for the practical application of chemosensors. For benzothiazole-urea systems, these parameters are enhanced through strategic molecular design.

Selectivity: Selectivity refers to the ability of a sensor to bind to a specific target analyte in the presence of other potentially interfering species. nih.gov Enhancements in selectivity are achieved by:

Geometric Complementarity: Designing a binding pocket with a size and shape that is complementary to the target analyte.

Electronic Matching: Tuning the electronic properties of the receptor to have the strongest affinity for a specific analyte. For instance, the acidity of the N-H protons can be modulated to favor binding with anions of a particular basicity.

Introducing Multiple Interaction Sites: Incorporating additional binding sites can create a unique recognition pattern for a specific analyte, discriminating it from others. nih.gov

Sensitivity: Sensitivity relates to the lowest concentration of an analyte that can be reliably detected. nih.gov It is often quantified by the limit of detection (LOD). Strategies to improve sensitivity include:

High-Affinity Binding: Stronger binding between the sensor and the analyte leads to a more pronounced signal at lower concentrations.

Efficient Signal Transduction: Designing the molecule so that the binding event causes a large change in the optical signal (e.g., a high fluorescence quantum yield for a "turn-on" sensor).

Minimizing Background Interference: Choosing signaling mechanisms, like ratiometric fluorescence, that are less susceptible to background noise. nih.gov

Benzothiazole-based chemosensors have achieved very low detection limits, in the nanomolar range for certain analytes like peroxynitrite and parts-per-million for metal ions. nih.govnih.gov

Probing Molecular Recognition Events through Spectroscopic Changes

Spectroscopic techniques are indispensable tools for studying the molecular recognition events between benzothiazolyl urea chemosensors and analytes. They provide quantitative data on binding affinity and offer insights into the binding mechanism.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis titration experiments are used to quantify the binding interactions. mdpi.com By monitoring the changes in the absorption spectrum of the sensor upon incremental addition of the analyte, a binding isotherm can be constructed. From this data, the binding constant (Kₐ), which indicates the strength of the interaction, and the stoichiometry of the host-guest complex can be determined. mdpi.comresearchgate.net The appearance of new absorption bands or isosbestic points (wavelengths where the absorbance remains constant) can provide evidence for the formation of a specific complex.

Fluorescence Spectroscopy: Fluorescence titration is used for fluorogenic sensors to determine binding constants and detection limits. nih.gov Changes in emission intensity, wavelength shifts, and the appearance of new emission bands are monitored as a function of analyte concentration. These studies confirm the signaling mechanism, whether it is turn-on, turn-off, or ratiometric. nih.gov

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR titration is a powerful technique for elucidating the specific binding sites and interactions. mdpi.comresearchgate.net When an anion binds to the urea N-H protons, the chemical shift of these protons typically moves downfield due to the deshielding effect of the hydrogen bond. mdpi.com The disappearance of the N-H proton signal upon the addition of a highly basic anion like fluoride provides strong evidence for a deprotonation mechanism. nih.gov

Interactive Data Table: Spectroscopic Changes in Anion Recognition

The table below summarizes typical spectroscopic changes observed during the recognition of various anions by a hypothetical benzothiazole-urea chemosensor in a solvent like DMSO.

| Analyte | ¹H NMR (Urea N-H signal) | UV-Vis (λmax) | Colorimetric Response | Fluorescence Response |

| Fluoride (F⁻) | Signal disappears (deprotonation) | Significant red shift | Strong color change | Significant intensity change |

| Acetate (AcO⁻) | Large downfield shift | Moderate red shift | Visible color change | Moderate intensity change |

| Phosphate (H₂PO₄⁻) | Downfield shift | Small red shift | Faint color change | Small intensity change |

| Chloride (Cl⁻) | Small downfield shift | Negligible shift | No change | No change |

This table is a generalized representation based on typical findings for urea-based anion sensors. mdpi.comnih.gov

Scientific Information on "1,3-Bis(1,3-benzothiazol-2-yl)urea" Currently Unavailable in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, detailed information regarding the advanced materials applications of the specific chemical compound This compound is not available. Extensive queries for its photophysical and luminescence characteristics, potential in organic electronics such as OLEDs and organic transistors, use in solar energy conversion technologies, and non-linear optical properties did not yield any specific research findings for this particular molecule.

While the benzothiazole functional group is a component of various compounds studied for advanced material applications, and urea-based structures are explored in supramolecular chemistry, research on the specific scaffold of this compound does not appear to be present in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the following sections:

Advanced Materials Applications of Benzothiazolyl Urea Derived Scaffolds

Non-Linear Optical (NLO) Material Development

This lack of specific data prevents the creation of an accurate and scientifically supported article as per the user's request. Further research would be required to be synthesized and published to address these aspects of 1,3-Bis(1,3-benzothiazol-2-yl)urea.

Table of Compounds Mentioned

Emerging Trends and Future Research Trajectories for 1,3 Bis 1,3 Benzothiazol 2 Yl Urea

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of symmetrical diaryl ureas has traditionally been reliant on methods involving hazardous reagents like phosgene (B1210022). researchgate.net A potential route to 1,3-Bis(1,3-benzothiazol-2-yl)urea could be adapted from the synthesis of N,N'-bis(4-phenylthiazol-2-yl)urea, which involves the reaction of 2-amino-4-phenylthiazole (B127512) with phosgene. prepchem.com However, the toxicity of phosgene necessitates the development of safer, more sustainable synthetic pathways.

Future research will likely focus on phosgene-free methods. researchgate.netepa.govarkat-usa.orgresearchgate.net One promising avenue is the palladium-catalyzed C-N cross-coupling reactions, which have been successfully employed for the synthesis of unsymmetrical diaryl ureas and could be adapted for symmetrical syntheses. nih.gov Another approach involves the reaction of 2-aminobenzothiazole (B30445) with a carbonyl source like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolyl intermediate, which can then react with another molecule of 2-aminobenzothiazole. researchgate.net Furthermore, the direct synthesis from carbamates in the presence of a catalyst offers a convenient, high-yield alternative. arkat-usa.orgresearchgate.net Solid-phase synthesis protocols, which have been developed for other 2-aminobenzothiazole derivatives, could also be explored for a more streamlined and automatable production of this compound. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Method | Reagents | Advantages | Challenges |

|---|---|---|---|

| Phosgene-based | 2-Aminobenzothiazole, Phosgene | Potentially high yield | Use of highly toxic phosgene |

| Palladium-catalyzed C-N coupling | 2-Aminobenzothiazole, Carbonyl source, Palladium catalyst | Phosgene-free, good yields for analogs | Catalyst cost and removal |

| Carbonyl diimidazole (CDI) | 2-Aminobenzothiazole, CDI | Phosgene-free, mild conditions | Multi-step process |

| Carbamate-based | Benzothiazole (B30560) carbamate (B1207046) derivative, Catalyst | Phosgene-free, high yields for analogs | Synthesis of the carbamate precursor |

Deeper Theoretical and Computational Insights into Reactivity and Properties

Currently, there is a lack of specific theoretical and computational studies on this compound. Future research in this area is crucial for a fundamental understanding of its electronic structure, conformation, and reactivity. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap, which is vital for understanding its potential in electronic and photonic applications.

Computational modeling can also provide insights into the non-covalent interactions that govern its crystal packing and supramolecular assembly. For instance, studies on related benzoylthiourea (B1224501) derivatives have utilized computational methods to understand intramolecular hydrogen bonding and molecular conformation. researchgate.net Similar studies on this compound would be invaluable. Furthermore, molecular dynamics simulations could predict its behavior in different solvent environments and its interaction with biological macromolecules, guiding its application in medicinal chemistry.

Exploration of New Coordination Architectures and Catalytic Roles

The urea (B33335) and benzothiazole moieties in this compound both contain donor atoms (nitrogen, oxygen, and sulfur), making it a potentially versatile ligand for coordination chemistry. While the coordination chemistry of this specific compound is unexplored, related urea-bridged bis-oxazoline ligands have been shown to form stable bimetallic complexes. nih.gov Future research should focus on the synthesis and characterization of metal complexes of this compound with a variety of transition metals.

The resulting coordination polymers and metal-organic frameworks (MOFs) could exhibit interesting magnetic, optical, or porous properties. Furthermore, the catalytic potential of these metal complexes should be investigated. The benzothiazole nucleus is a component of various catalysts, and the urea functionality can participate in hydrogen bonding interactions, which can be beneficial for substrate activation and enantioselective catalysis. chemscene.com The exploration of these complexes in catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, represents a significant area for future research.

Advanced Supramolecular Assembly and Functional Materials Design

The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O and benzothiazole nitrogen), makes it an excellent candidate for the construction of well-defined supramolecular assemblies. These assemblies can be directed by hydrogen bonding, π-π stacking of the benzothiazole rings, and other non-covalent interactions.

Future research will likely explore the self-assembly of this molecule in various solvents and on different surfaces to create novel supramolecular architectures such as gels, liquid crystals, and nanofibers. The incorporation of functional groups onto the benzothiazole rings could allow for the fine-tuning of these assemblies and the introduction of specific properties. These functional materials could find applications in areas such as sensing, drug delivery, and organic electronics. The ability of the urea moiety to bind anions could also be exploited in the design of receptors for specific anions.

Integration into Hybrid Systems and Nanoscale Applications

The unique properties of the benzothiazole moiety, which is found in various functional materials, suggest that this compound could be a valuable building block for hybrid materials and nanoscale applications. Future research could focus on integrating this molecule with inorganic nanoparticles, such as gold or quantum dots, to create hybrid materials with combined or enhanced properties.